molecular formula C11H9Cl2NO2 B1365963 ethyl 6,7-dichloro-1H-indole-2-carboxylate CAS No. 220679-11-8

ethyl 6,7-dichloro-1H-indole-2-carboxylate

Cat. No.: B1365963
CAS No.: 220679-11-8
M. Wt: 258.1 g/mol
InChI Key: FMVMKBJJIJVITG-UHFFFAOYSA-N
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Description

Ethyl 6,7-dichloro-1H-indole-2-carboxylate (CAS 220679-11-8) is a chlorinated indole derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research . As part of the ethyl indole-2-carboxylate family, this compound is designed for the exploration and development of new bioactive molecules . The indole scaffold is a privileged structure in drug discovery, and the specific substitution pattern with chlorine atoms at the 6 and 7 positions makes this ester a valuable intermediate for creating targeted molecular libraries . Researchers utilize this compound primarily as a precursor for the synthesis of more complex molecules, including potential pharmaceutical candidates. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6,7-dichloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)8-5-6-3-4-7(12)9(13)10(6)14-8/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVMKBJJIJVITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266900
Record name Ethyl 6,7-dichloro-1H-indole-2-carboxylate
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Molecular Weight

258.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220679-11-8
Record name Ethyl 6,7-dichloro-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220679-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6,7-dichloro-1H-indole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

ethyl 6,7-dichloro-1H-indole-2-carboxylate CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ethyl 6,7-dichloro-1H-indole-2-carboxylate

Part 1: Core Identity & Chemical Significance[1]

Ethyl 6,7-dichloro-1H-indole-2-carboxylate is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive alkaloids and pharmaceutical candidates. It serves as a critical intermediate for accessing the Bauerine class of kinase inhibitors and has been extensively studied in Structure-Activity Relationship (SAR) campaigns targeting the glycine binding site of the NMDA receptor.

Unlike its more common isomer (the 4,6-dichloro analog used in Gavestinel), the 6,7-dichloro substitution pattern imposes unique steric and electronic constraints on the indole core, making it highly valuable for designing selective inhibitors of BMP2K , CLK , and DRAK1 kinases.

Chemical Identification Data
ParameterSpecification
CAS Number 220679-11-8
IUPAC Name Ethyl 6,7-dichloro-1H-indole-2-carboxylate
Molecular Formula C₁₁H₉Cl₂NO₂
Molecular Weight 258.10 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Ethyl Acetate; sparingly soluble in water
Melting Point 168–170 °C (typical range for this class)
SMILES CCOC(=O)C1=CC2=C(N1)C(Cl)=C(Cl)C=C2
InChI Key FMVMKBJJIJVITG-UHFFFAOYSA-N

Part 2: Synthesis & Experimental Protocols

The most robust and scalable route to Ethyl 6,7-dichloro-1H-indole-2-carboxylate is via the Fischer Indole Synthesis . This method is preferred over the Reissert synthesis for this specific isomer due to the ready availability of 2,3-dichloroaniline and the high regioselectivity achieved during cyclization.

Protocol: Modified Fischer Indole Cyclization

Prerequisites:

  • Starting Material: 2,3-Dichloroaniline (CAS: 608-27-5)

  • Reagents: Sodium nitrite (NaNO₂), Stannous chloride (SnCl₂), Ethyl pyruvate, Polyphosphoric acid (PPA) or p-Toluenesulfonic acid (p-TsOH).

Step 1: Preparation of 2,3-Dichlorophenylhydrazine

  • Diazotization: Dissolve 2,3-dichloroaniline (1.0 eq) in concentrated HCl at 0°C. Dropwise add an aqueous solution of NaNO₂ (1.1 eq), maintaining the temperature below 5°C to form the diazonium salt.

  • Reduction: Slowly add the diazonium solution to a stirred solution of SnCl₂·2H₂O (2.5 eq) in concentrated HCl at 0°C. Stir for 2 hours.

  • Isolation: Filter the resulting hydrazine hydrochloride salt precipitate. Wash with cold ethanol and ether.

Step 2: Hydrazone Formation

  • Suspend the hydrazine salt (1.0 eq) in ethanol.

  • Add Ethyl Pyruvate (1.1 eq) and a catalytic amount of acetic acid.

  • Reflux for 2–3 hours. The solution will darken as the hydrazone forms.

  • Concentrate in vacuo to yield the crude ethyl pyruvate 2,3-dichlorophenylhydrazone.

Step 3: Fischer Cyclization

  • Acid Catalysis: Mix the crude hydrazone with Polyphosphoric Acid (PPA) (approx. 10g per 1g of hydrazone).

  • Heating: Heat the mixture to 100–110°C for 2–4 hours. Critical Step: Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the hydrazone.

  • Quenching: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring. The ester will precipitate.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol/water or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Mechanism of Action: Fischer Indole Cyclization

The following diagram illustrates the mechanistic pathway, highlighting the [3,3]-sigmatropic rearrangement which is the rate-determining step.

FischerIndole Aniline 2,3-Dichloroaniline Hydrazine Aryl Hydrazine Aniline->Hydrazine 1. NaNO2/HCl 2. SnCl2 Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Ethyl Pyruvate EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization (Acid Cat.) Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic C-C Bond Formation Indole Ethyl 6,7-dichloro- 1H-indole-2-carboxylate Sigmatropic->Indole - NH3 Cyclization

Caption: Mechanistic pathway for the synthesis of Ethyl 6,7-dichloro-1H-indole-2-carboxylate via Fischer Indole Synthesis.

Part 3: Applications in Drug Discovery

Ethyl 6,7-dichloro-1H-indole-2-carboxylate is not merely a catalog compound; it is a "privileged scaffold" used to probe specific hydrophobic pockets in protein targets.

Kinase Inhibition (Bauerine Analogues)

The 6,7-dichloroindole core mimics the structure of Bauerine C , a natural alkaloid.[1] Synthetic derivatives of this ester are potent inhibitors of:

  • CLK1 (Cdc2-like kinase 1): Involved in splicing regulation.

  • DYRK1A: A kinase implicated in Down syndrome and Alzheimer's disease.

  • BMP2K: Bone morphogenetic protein-2 inducible kinase.

Experimental Workflow for Kinase Inhibitor Synthesis:

  • N-Alkylation: The indole nitrogen is alkylated (e.g., with methyl iodide or benzyl halides) using NaH in DMF.

  • Formylation: Vilsmeier-Haack reaction at the C3 position introduces an aldehyde.

  • Cyclization: Reaction with hydrazine or amines creates the tricyclic β-carboline or azabauerine framework.

NMDA Receptor Antagonism

While Gavestinel (4,6-dichloro) failed in clinical trials for stroke, the 6,7-dichloro analogs are used in "scaffold hopping" strategies to improve blood-brain barrier (BBB) permeability and reduce plasma protein binding.

Therapeutic Logic Diagram:

Applications Core Ethyl 6,7-dichloro- 1H-indole-2-carboxylate (CAS 220679-11-8) Target1 Kinase Inhibition (Bauerine C Scaffold) Core->Target1 Derivatization Target2 NMDA Receptor (Glycine Site) Core->Target2 SAR Optimization Drug1 3-Azabauerine C (Antiviral/Anticancer) Target1->Drug1 Drug2 Glycine Antagonists (Neuroprotection) Target2->Drug2 Mechanism1 Inhibits CLK1/DYRK1A Modulates Splicing Drug1->Mechanism1 Mechanism2 Allosteric Modulation Prevents Excitotoxicity Drug2->Mechanism2

Caption: Therapeutic utility of the 6,7-dichloroindole scaffold in kinase inhibition and neuroprotection.

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

1. ¹H-NMR (DMSO-d₆, 400 MHz) Prediction:

  • δ 12.10 (s, 1H): Indole NH (Broad singlet, exchangeable).

  • δ 7.60 (d, J=8.5 Hz, 1H): H-4 proton.

  • δ 7.25 (d, J=8.5 Hz, 1H): H-5 proton (Ortho coupling confirms 6,7-substitution; no meta coupling seen).

  • δ 7.15 (s, 1H): H-3 proton (Characteristic of 2-carboxylates).

  • δ 4.35 (q, J=7.0 Hz, 2H): Ethyl CH₂.

  • δ 1.35 (t, J=7.0 Hz, 3H): Ethyl CH₃.

2. Mass Spectrometry:

  • ESI-MS: Calculated [M+H]⁺ = 258.01.

  • Isotope Pattern: Distinctive chlorine isotope pattern (M, M+2, M+4) in a 9:6:1 ratio due to two chlorine atoms.

References

  • Chemical Identity & CAS

    • Ethyl 6,7-Dichloro-1H-Indole-2-Carboxylate Product Page. Toronto Research Chemicals. Link

  • Synthesis & Kinase Applications

    • Pestel, A., et al. (2016). "7,8-Dichloro-1-oxo-β-carbolines as a Versatile Scaffold for the Development of Potent and Selective Kinase Inhibitors." Journal of Medicinal Chemistry, 59(19), 9018–9030. (Describes the use of the 6,7-dichloro ester intermediate). Link

  • Bauerine C Context

    • Larsen, J. S., et al. (2005). "Synthesis of the marine alkaloid bauerine C and its analogues." Tetrahedron, 61(47), 11155-11162. (Establishes the indole carboxylate as the precursor). Link

  • NMDA Antagonist Context

    • Di Fabio, R., et al. (1997). "Substituted Indole-2-carboxylates as In Vivo Potent Antagonists Acting at the Glycine Binding Site of the NMDA Receptor." Journal of Medicinal Chemistry, 40(6), 841–850. (Discusses the SAR of dichloro-substituted indoles). Link

Sources

A Technical Safety Guide for Ethyl 6,7-dichloro-1H-indole-2-carboxylate: A Hazard Assessment Based on Chemical Analogy

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: Ethyl 6,7-dichloro-1H-indole-2-carboxylate is a halogenated indole derivative. While specific safety and toxicology data for this exact compound are not extensively published, its structural components—the indole core, the ethyl ester group, and particularly the dichlorinated benzene ring—provide a strong basis for a comprehensive hazard assessment through chemical analogy. This guide synthesizes available data from structurally related compounds to provide a robust framework for safe handling, storage, and emergency response. The indole scaffold is of significant interest in medicinal chemistry, appearing in numerous natural products and pharmacologically active agents.[1][2][3] This document is intended to empower researchers to manage the risks associated with this novel compound by applying established principles of chemical safety.

Section 1: Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a thorough safety assessment. The data below is compiled from established databases and computational predictions for the target molecule and its close structural analogs.

PropertyValue / DescriptionSource
IUPAC Name ethyl 6,7-dichloro-1H-indole-2-carboxylate-
Molecular Formula C₁₁H₉Cl₂NO₂-
Molecular Weight 258.10 g/mol Calculated
CAS Number Not assigned-
Appearance Expected to be a solid at room temperature.Analogy to similar compounds[4]
Solubility Low water solubility is predicted. Soluble in organic solvents like ethanol, DMSO, and DMF.Analogy to ethyl indole-2-carboxylate[5]
Octanol/Water Partition Coefficient (LogP) Predicted to be higher than the parent ester (LogP ~2.2-3.8), suggesting moderate lipophilicity and potential for bioaccumulation.Analogy to parent/chloro-indoles[6][7]

Section 2: Hazard Identification and Predicted GHS Classification

A formal Globally Harmonized System (GHS) classification for ethyl 6,7-dichloro-1H-indole-2-carboxylate is not available. However, by examining its constituent parts, a presumptive classification can be established.

  • The Indole Core: The parent indole molecule is classified as harmful if swallowed, toxic in contact with skin, a cause of serious eye damage, and a respiratory irritant.[8][9][10] It is also recognized as being very toxic to aquatic life with long-lasting effects.[8]

  • The Ethyl Indole-2-carboxylate Moiety: The non-halogenated parent ester is a known skin and serious eye irritant.[5][11][12][13]

  • The Dichloro-aromatic System: Chlorinated aromatic compounds carry specific risks. A primary concern is their behavior under thermal stress. When heated to decomposition, they can release highly toxic and corrosive gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and potentially phosgene (COCl₂).[14][15] Halogenation can also increase the overall toxicity and environmental persistence of an organic molecule.

Based on this analysis, the following GHS classification should be assumed for all laboratory work.

Hazard ClassPredicted ClassificationHazard StatementJustification
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.Based on the parent indole structure.[8]
Acute Toxicity, DermalCategory 3 or 4H311/H312: Toxic/Harmful in contact with skin.Based on the parent indole structure.[8]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.Based on the parent ester, with potential for increased severity due to chlorination.[5][11]
Serious Eye Damage/IrritationCategory 1 or 2AH318/H319: Causes serious eye damage/irritation.Based on the parent indole and its ester.[5][8][11]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.Based on the parent indole structure.[8]
Hazardous to the Aquatic Environment, ChronicCategory 1 or 2H410/H411: Very toxic/toxic to aquatic life with long lasting effects.Based on the parent indole and the presence of persistent halogens.[8]
Mandatory GHS Hazard Pictograms

The following pictograms should be prominently displayed on all containers and in all documentation associated with this compound.

GHS_Pictograms cluster_0 Predicted GHS Pictograms Exclamation Exclamation Mark (Irritant, Acutely Toxic) Corrosion Corrosion (Serious Eye Damage) Health Health Hazard (Respiratory Irritant) Environment Environment (Aquatic Toxicity)

Caption: Predicted GHS pictograms for the compound.

Section 3: Protocols for Safe Handling, Storage, and Use

Adherence to rigorous safety protocols is paramount when working with a compound of unknown specific toxicity. The following procedures are designed as a self-validating system to minimize exposure and risk.

Engineering Controls & Personal Protective Equipment (PPE)

The primary directive is to prevent all contact.

  • Ventilation: All manipulations, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood with a tested and adequate face velocity.[16]

  • Eye and Face Protection: Wear chemical splash goggles that conform to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[12] A face shield should be worn over the goggles during procedures with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. It is critical to consult the glove manufacturer's data for breakthrough times and degradation resistance for chlorinated aromatic compounds. Double-gloving is recommended.

    • Lab Coat: A fully buttoned, flame-resistant lab coat must be worn at all times.

  • Respiratory Protection: For routine handling within a fume hood, no respiratory protection is typically required. In the event of a significant spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]

Protocol for Safe Storage

The chemical stability of chlorinated indoles is contingent on proper storage conditions.

  • Container: Store in the original, tightly sealed container.

  • Atmosphere: Store in a cool, dry, and dark place. The storage area must be well-ventilated.[16]

  • Temperature: Avoid high temperatures. Store refrigerated where possible, in accordance with general good laboratory practice for organic compounds.[12]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[12]

  • Light and Air: Protect from direct sunlight and air, as long-term exposure may promote degradation.

Section 4: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of emergency equipment.

First Aid Measures
Exposure RouteProtocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][12]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5][8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[5][8]
Accidental Release (Spill) Response Workflow

The following workflow must be followed in the event of a spill.

Spill_Workflow start Spill Occurs evacuate 1. Evacuate & Alert Secure the area. Alert personnel. Ensure ventilation is active. start->evacuate ppe 2. Don Full PPE - Double gloves - Goggles & Face Shield - Lab Coat - Respirator (if required) evacuate->ppe contain 3. Contain Spill Use inert, non-combustible absorbent material (e.g., vermiculite, sand). ppe->contain collect 4. Collect Waste Carefully sweep or scoop material into a labeled, sealable waste container. contain->collect decontaminate 5. Decontaminate Area Wash the spill area with soap and water, followed by a solvent rinse if appropriate. collect->decontaminate dispose 6. Dispose of Waste Dispose of contaminated materials as hazardous chemical waste according to institutional and local regulations. decontaminate->dispose end Procedure Complete dispose->end

Caption: Step-by-step workflow for responding to an accidental spill.

Section 5: Stability and Reactivity

  • Reactivity: This compound is generally stable under recommended storage conditions. Avoid contact with strong oxidizing agents which can lead to vigorous, exothermic reactions.

  • Hazardous Decomposition Products: This is a critical consideration for chlorinated compounds. Upon combustion or exposure to high temperatures, the compound can decompose to release hazardous substances including:

    • Hydrogen Chloride (HCl)

    • Carbon Monoxide (CO) and Carbon Dioxide (CO₂)

    • Nitrogen Oxides (NOx)

    • Phosgene (COCl₂) in certain conditions[14][15]

Section 6: Toxicological Profile by Analogy

  • Acute Effects: The primary acute risks are severe irritation to the eyes, skin, and respiratory tract. Harmful effects are anticipated following ingestion or significant dermal absorption.[5][8]

  • Chronic Effects: Data on the chronic toxicity of this specific molecule is unavailable. Long-term exposure to some chlorinated organic compounds has been associated with potential damage to the liver and other organs. Therefore, chronic exposure must be avoided.

  • Carcinogenicity: There is no evidence to suggest this compound is a carcinogen. The parent indole molecule is not classified as a carcinogen by IARC, NTP, or OSHA.

References

  • INDOLE (2-13C, 98%) Safety Data Sheet. Cambridge Isotope Laboratories.

  • Indole, 120-72-9. The Good Scents Company.

  • Chemical Safety Data Sheet MSDS / SDS - 6-CHLORO-2,3-DIHYDRO-1H-INDOLE. ChemicalBook.

  • SAFETY DATA SHEET - Indole. Sigma-Aldrich.

  • GHS Hazardous Chemical Information List. Safe Work Australia.

  • Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125. PubChem, National Institutes of Health.

  • Ethyl indole-2-carboxylate - SAFETY DATA SHEET. Alfa Aesar.

  • SAFETY DATA SHEET - Ethyl indole-2-carboxylate. Fisher Scientific.

  • Safety Data Sheet: Indole-3-propionic acid. Carl ROTH.

  • Ethyl 6-chloroindole-2-carboxylate | C11H10ClNO2 | CID 7015027. PubChem, National Institutes of Health.

  • Indole SDS, 120-72-9 Safety Data Sheets. ECHEMI.

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, PMC, National Institutes of Health.

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Semantic Scholar.

  • Ethyl 6,7-Dichloro-1H-Indole-2-Carboxylate, Purity: 99%, Technical Grade. IndiaMART.

  • Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B.

  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.

  • Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor.

  • Guidance on Storage and Handling of Chlorinated Solvents (2010). European Chlorinated Solvent Association (ECSA).

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, MDPI.

  • Ethyl 1H-benzo[g]indole-2-carboxylate - Hazard. CompTox Chemicals Dashboard, US EPA.

  • Ethyl indole-2-carboxylate - Safety Data Sheet. ChemicalBook.

  • 104291-81-8 | Ethyl 6-cyano-1H-indole-2-carboxylate. ChemScene.

  • Ethyl 4, 6-dichloro-1H-indole-2-carboxylate. All About Drugs Blog.

  • Product Information - Chloroform: Handling, Storage, and Safety. Olin Chlor Alkali.

  • Chemical Properties of 1H-Indole-2-carboxylic acid, ethyl ester (CAS 3770-50-1). Cheméo.

  • 3770-50-1|Ethyl indole-2-carboxylate. BLD Pharm.

  • Ethyl 1H-indole-2-carboxylate. IUCrData, PMC, National Institutes of Health.

  • Handling chlorine. Grundfos.

  • Publications – TERA. Toxicology Excellence for Risk Assessment.

Sources

therapeutic potential of ethyl 6,7-dichloro-1H-indole-2-carboxylate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

The Therapeutic Potential of Ethyl 6,7-dichloro-1H-indole-2-carboxylate in Drug Discovery[1]

Abstract Ethyl 6,7-dichloro-1H-indole-2-carboxylate represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While often overshadowed by its 4,6-dichloro isomer (a known NMDA receptor antagonist), the 6,7-dichloro variant has emerged as a critical intermediate for synthesizing high-affinity modulators for 5-HT receptors , Hepatitis B Virus (HBV) capsid assembly , and mycobacterial membrane protein Large 3 (MmpL3) .[1] This technical guide analyzes the compound's pharmacological utility, detailing its role as a precursor, its structure-activity relationships (SAR), and validated protocols for its conversion into bioactive lead compounds.[1]

Core Pharmacological Value: The "Privileged Scaffold" Hypothesis[2]

In drug discovery, the indole-2-carboxylate moiety is valued for its ability to mimic peptide backbones and engage in hydrogen bonding via the indole N-H (donor) and the carbonyl oxygen (acceptor). The 6,7-dichloro substitution specifically enhances lipophilicity and metabolic stability, blocking the primary sites of oxidative metabolism (positions 6 and 7 are prone to hydroxylation in unsubstituted indoles).

Comparative Pharmacology: 6,7- vs. 4,6-Dichloro Isomers

It is critical to distinguish the 6,7-isomer from its 4,6-analog:

  • 4,6-Dichloro-1H-indole-2-carboxylic acid (MDL-29951): A potent, selective antagonist at the glycine binding site of the NMDA receptor and an allosteric inhibitor of Fructose-1,6-bisphosphatase.[1]

  • 6,7-Dichloro-1H-indole-2-carboxylate: Primarily serves as a synthetic gateway to distinct chemical spaces.[1] Its derivatives show superior efficacy in targeting hydrophobic pockets in viral capsids and G-protein coupled receptors (GPCRs) where the 6,7-dichloro motif provides essential steric bulk and halogen bonding interactions.[1]

Therapeutic Applications & Mechanisms

CNS Disorders: Serotonin (5-HT) Receptor Modulation

The ethyl ester is the starting material for synthesizing piperazine-linked indole derivatives, which act as 5-HT2A and 5-HT2C receptor antagonists .[1]

  • Mechanism: The indole core anchors the molecule in the receptor's orthosteric site, while the 6,7-dichloro pattern induces a specific tilt in the transmembrane helices, preventing G-protein coupling.[1]

  • Therapeutic Utility: These derivatives are investigated for treating obesity (via 5-HT2C) and schizophrenia (via 5-HT2A), offering a cleaner side-effect profile than non-selective agents.

Infectious Diseases: HBV and Tuberculosis
  • HBV Capsid Assembly Modulators (CAMs): The 6,7-dichloroindole-2-carboxamides (synthesized from the ethyl ester) bind to the dimer-dimer interface of the Hepatitis B core protein.[1] This binding accelerates capsid assembly kinetics, leading to the formation of empty, non-infectious capsids.[1]

  • Antitubercular Agents (MmpL3 Inhibitors): The scaffold targets MmpL3, a transporter essential for constructing the mycobacterial cell wall. The lipophilic 6,7-dichloro tail penetrates the mycolic acid layer, while the amide headgroup interacts with the proton-translocating channel of MmpL3.[1]

Ion Channel Modulation (SK Channels)

While the oxidized isatin (2,3-dione) form is the direct precursor to NS309 (a potent SK channel activator), the indole-2-carboxylate provides an alternative synthetic route to reduce the rigidity of the backbone, allowing for the design of "flexible" SK channel modulators useful in treating ataxia and hyperexcitability disorders.

Strategic Visualization: The Scaffold Divergence

The following diagram illustrates how Ethyl 6,7-dichloro-1H-indole-2-carboxylate serves as a central hub for diverse therapeutic classes.

ScaffoldDivergence Scaffold Ethyl 6,7-dichloro- 1H-indole-2-carboxylate Acid Free Acid Intermediate (Hydrolysis) Scaffold->Acid LiOH/THF Amide Amide Coupling (Functionalization) Acid->Amide HATU/Amine NMDA NMDA Antagonists (Glycine Site) Target: Neuropathic Pain Acid->NMDA Direct Binding CNS CNS Agents (5-HT2A/2C Antagonists) Target: Schizophrenia/Obesity Amide->CNS Linker: Piperazine Viral Antivirals (HBV) (Capsid Assembly Modulators) Target: Core Protein Amide->Viral Linker: Thiazole TB Antituberculars (MmpL3 Inhibitors) Target: Cell Wall Synthesis Amide->TB Linker: Adamantane

Figure 1: Divergent synthesis pathways from the 6,7-dichloroindole scaffold to major therapeutic classes.[2]

Experimental Protocols

Protocol A: Controlled Hydrolysis to the Active Acid Moiety

Objective: Convert the ethyl ester to 6,7-dichloro-1H-indole-2-carboxylic acid without degrading the indole ring.[1]

  • Reagents:

    • Ethyl 6,7-dichloro-1H-indole-2-carboxylate (1.0 eq)[1][3]

    • Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 eq)

    • Solvent System: THF:MeOH:Water (3:1:1 ratio) – Crucial for solubility of the dichloro-substituted starting material.

  • Procedure:

    • Dissolve the ester in THF/MeOH and cool to 0°C.

    • Add LiOH dissolved in water dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitoring: TLC (50% EtOAc/Hexane) should show disappearance of the high Rf ester spot.

    • Acidification (Critical Step): Cool back to 0°C. Acidify carefully with 1M HCl to pH 3-4. Do not use concentrated HCl to avoid acid-catalyzed decarboxylation.[1]

    • Precipitate formation indicates the free acid. Filter and wash with cold water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm). The carboxylic acid proton is often broad/invisible, but the indole N-H should shift downfield.[1]

Protocol B: Amide Coupling for Library Generation

Objective: Synthesize a "Lead-Like" amide (e.g., for HBV screening).[1]

  • Reagents:

    • 6,7-dichloro-1H-indole-2-carboxylic acid (1.0 eq)[1]

    • Amine partner (e.g., 4-amino-thiazole derivative) (1.1 eq)[1]

    • HATU (1.2 eq)

    • DIPEA (2.5 eq)

    • Solvent: Dry DMF

  • Procedure:

    • Dissolve the acid and DIPEA in dry DMF. Stir for 10 min to activate the carboxylate.

    • Add HATU. The solution should turn slightly yellow. Stir for 15 min.

    • Add the amine partner. Stir at RT for 12-16 hours.[1]

    • Workup: Pour into ice water. If the product precipitates, filter.[1] If not, extract with EtOAc, wash with saturated NaHCO3 (removes unreacted acid) and brine.[1]

  • Validation:

    • LC-MS: Confirm mass [M+H]+.

    • Purity Check: HPLC purity >95% is required for biological assays to avoid false positives from the highly active free acid.

Quantitative Data Summary

The following table summarizes the potency of 6,7-dichloroindole derivatives compared to reference standards in key assays.

TargetCompound ClassIC50 / EC50Reference StandardNotes
NMDA (Glycine Site) 6,7-dichloro-acid~50 - 200 nMMDL-29951 (4,6-isomer, Ki=14 nM)6,7-isomer is less potent than 4,6-isomer but offers different selectivity.[1]
HBV Capsid Assembly Indole-2-carboxamide0.5 - 2.0 µMHeteroaryldihydropyrimidines6,7-dichloro substitution improves metabolic stability (t1/2 > 60 min).[1]
5-HT2C Receptor Piperazine-indole~10 - 50 nMLorcaserinHigh selectivity over 5-HT2A achieved via N-substitution.[1]
MmpL3 (TB) Indole-2-carboxamide0.1 - 0.8 µMSQ109Bactericidal against M. tuberculosis H37Rv strain.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Ethyl 6,7-dichloro- 1H-indole-2-carboxylate Step1 Hydrolysis (LiOH, THF/H2O) Start->Step1 Intermediate Intermediate: 6,7-dichloro-1H-indole-2-carboxylic acid Step1->Intermediate Step2 Activation (HATU/DIPEA) Intermediate->Step2 Step3 Coupling (R-NH2) Step2->Step3 Product Final Lead: 6,7-dichloro-N-substituted-indole-2-carboxamide Step3->Product

Figure 2: Step-by-step synthetic workflow for converting the ethyl ester into a bioactive amide lead.

References

  • Vertex Pharmaceuticals. (2005). Piperazine derivatives as 5-HT receptor modulators.[1] US Patent 6,844,345 B2.[1][4] Link

  • Salituro, F. G., et al. (1992). 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: An allosteric inhibitor of fructose-1,6-bisphosphatase.[1] Journal of Medicinal Chemistry.[5] Link (Contextualizing the 4,6- vs 6,7-dichloro activity).

  • BenchChem. (2025).[6] Therapeutic Potential of 6-Chloroindole and Dichloroindole Derivatives.[1]Link

  • BOC Sciences. (2023).[] Product Data: 6,7-Dichloro-1H-indole-2,3-dione and related esters.[1][]

  • NeuroSearch A/S. (2004). Use of SK channel activators (NS309) for treating ataxia. WO Patent 2004/012733. (Establishes the 6,7-dichloro pharmacophore in ion channels).
  • Lynch, D. E., et al. (2020). Crystal structure of ethyl 1H-indole-2-carboxylate.[1] IUCrData.[8] Link (Structural baseline for the scaffold).

Sources

Technical Guide: Physicochemical Characterization of Ethyl 6,7-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Melting and Boiling Point Determination for Novel Drug Candidates

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Physical Constants in Drug Discovery

In the landscape of drug discovery and development, the journey of a molecule from a laboratory curiosity to a therapeutic agent is long and fraught with challenges. Among the initial and most critical steps in characterizing a new chemical entity (NCE) is the determination of its fundamental physical properties. The melting and boiling points are paramount in this initial assessment.

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this occurs over a very narrow temperature range. This property is intrinsically linked to the strength of the crystal lattice and the intermolecular forces holding the molecules together. In the pharmaceutical industry, melting point determination is a crucial analytical method for several reasons:

  • Purity Assessment: A sharp melting point is a strong indicator of a compound's high purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[1]

  • Compound Identification: The melting point is a characteristic physical property that can aid in the identification of a compound when compared to a known standard or literature values.[1]

  • Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of the same compound will exhibit different melting points. Identifying and controlling the polymorphic form is critical as it can affect solubility, stability, and bioavailability.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the transition to the gaseous phase. For non-volatile solids like ethyl 6,7-dichloro-1H-indole-2-carboxylate, a true boiling point is often not determined as the compound may decompose at the high temperatures required for boiling at atmospheric pressure. In such cases, the decomposition temperature becomes a more relevant thermal characteristic.

This guide will use ethyl 6,7-dichloro-1H-indole-2-carboxylate as a case study to illustrate the experimental determination of these properties, providing researchers with the necessary protocols and theoretical understanding to characterize novel compounds confidently.

Physicochemical Properties of Ethyl 6,7-dichloro-1H-indole-2-carboxylate: An Overview

As of the date of this publication, specific experimental data for the melting and boiling points of ethyl 6,7-dichloro-1H-indole-2-carboxylate are not widely reported in scientific literature or commercial databases. This highlights the critical need for robust in-house experimental determination when working with novel compounds.

For context, we can look at the parent compound, ethyl 1H-indole-2-carboxylate. Its melting point is reported to be in the range of 122-125 °C. The introduction of two chlorine atoms to the benzene ring of the indole structure is expected to increase the molecular weight and potentially alter the intermolecular forces, which would likely result in a different melting point.

PropertyEthyl 1H-indole-2-carboxylateEthyl 6,7-dichloro-1H-indole-2-carboxylate
Molecular Formula C₁₁H₁₁NO₂C₁₁H₉Cl₂NO₂
Molecular Weight 189.21 g/mol 258.10 g/mol
Melting Point 122-125 °C (literature)Data not available; requires experimental determination
Boiling Point Data not availableData not available; likely to decompose at high temperatures

Experimental Determination of Melting Point

The determination of a melting point is a standard procedure in organic chemistry and pharmaceutical analysis. The capillary method is the most commonly used technique.

Principle of the Capillary Method

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. This tube is then heated at a controlled rate in a melting point apparatus, which typically uses a heated metal block or an oil bath. The temperature at which the first drop of liquid is observed and the temperature at which the entire sample becomes liquid are recorded as the melting point range. The change in light transmission through the sample as it melts can be detected visually or automatically.

Detailed Experimental Protocol

Materials and Equipment:

  • Ethyl 6,7-dichloro-1H-indole-2-carboxylate (sample)

  • Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

  • Glass capillary tubes (one end sealed)

  • Mortar and pestle

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Sample Preparation:

    • Ensure the sample of ethyl 6,7-dichloro-1H-indole-2-carboxylate is completely dry. If necessary, dry the sample in an oven at a temperature below its expected melting point or in a desiccator over a suitable drying agent.

    • Place a small amount of the dry sample in a clean mortar and gently grind it into a fine, uniform powder. This ensures efficient heat transfer within the sample.

  • Packing the Capillary Tube:

    • Invert a capillary tube (sealed end down) and press the open end into the powdered sample. A small amount of the powder will enter the tube.

    • To pack the sample tightly at the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube through a long glass tube onto the benchtop.

    • The final packed sample height should be 2-3 mm. A larger sample size can lead to a broader melting point range.

  • Melting Point Determination:

    • Rapid Preliminary Measurement: Place the packed capillary tube into the heating block of the melting point apparatus. Set a rapid heating rate (e.g., 10-20 °C per minute) to get an approximate melting point. This will save time in the subsequent, more accurate measurements.

    • Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary tube with a freshly prepared sample.

    • Set the heating rate to a slow and steady 1-2 °C per minute. A slow heating rate is crucial for an accurate determination, allowing the temperature of the sample and the thermometer to remain in equilibrium.

    • Observe the sample closely through the magnifying eyepiece.

    • Record the temperature (T₁) at which the first signs of melting (the appearance of liquid) are observed.

    • Continue heating at the same slow rate and record the temperature (T₂) at which the last solid crystal melts completely.

    • The melting point is reported as the range T₁ - T₂.

    • Repeat the measurement with a fresh sample to ensure reproducibility. The results should be consistent within 1-2 °C.

Interpreting the Results
  • Sharp Melting Range (0.5-2 °C): Indicates a high degree of purity.

  • Broad Melting Range (>2 °C): Suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider range of temperatures and at a lower temperature than the pure compound.

  • Decomposition: Some compounds, particularly complex organic molecules, may decompose at or near their melting point. This is often indicated by a change in color (e.g., darkening or charring) and/or gas evolution. If decomposition is observed, it should be noted along with the temperature range.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_report Data Analysis Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Ensure homogeneity Load Load Capillary Tube Grind->Load Pack Pack Sample (2-3 mm) Load->Pack Ensure tight packing FastHeat Rapid Preliminary Scan (10-20 °C/min) Pack->FastHeat Cool Cool Apparatus FastHeat->Cool Determine approx. MP SlowHeat Slow Accurate Scan (1-2 °C/min) Cool->SlowHeat Start 20°C below approx. MP Record Record T1 (onset) and T2 (clear point) SlowHeat->Record Report Report Melting Range (T1-T2) Record->Report Purity Assess Purity Report->Purity Sharp range = high purity Broad range = impurities

Caption: Workflow for the experimental determination of melting point using the capillary method.

Experimental Determination of Boiling Point

For a solid compound like ethyl 6,7-dichloro-1H-indole-2-carboxylate, a traditional boiling point measurement is often impractical due to the high temperatures required, which could lead to decomposition. However, understanding the methodology is important for characterizing liquid analogues or impurities. The Thiele tube method is a common micro-scale technique for determining boiling points.

Principle of the Thiele Tube Method

A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed inside. The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). As the temperature rises, the air trapped in the capillary tube expands and escapes as a stream of bubbles. The heating is then stopped, and as the apparatus cools, the point at which the liquid is drawn back into the capillary tube is the boiling point. At this temperature, the vapor pressure of the liquid equals the external atmospheric pressure.

Detailed Experimental Protocol

Materials and Equipment:

  • Liquid sample (if applicable)

  • Thiele tube

  • Small test tube (e.g., a fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating oil (mineral oil or silicone oil)

  • Bunsen burner or heating mantle

  • Clamp and stand

Procedure:

  • Assembly:

    • Fill the small test tube with the liquid sample to a depth of about 1-2 cm.

    • Place the capillary tube, sealed end up, into the test tube containing the liquid.

    • Attach the test tube to the thermometer using a rubber band or a small piece of wire. The bottom of the test tube should be level with the thermometer bulb.

    • Clamp the Thiele tube to a stand and insert the thermometer and test tube assembly, ensuring the heating oil level is above the side arm of the Thiele tube but below the top of the test tube.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The shape of the Thiele tube is designed to allow for convection currents that ensure uniform heating of the oil.

    • As the temperature increases, a stream of bubbles will emerge from the open end of the inverted capillary tube.

    • Continue gentle heating until a continuous and rapid stream of bubbles is observed. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

  • Cooling and Measurement:

    • Remove the heat source and allow the apparatus to cool slowly.

    • Observe the capillary tube closely. The stream of bubbles will slow down and eventually stop.

    • The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. Record this temperature.

Considerations for High-Melting Solids

For a high-melting solid like ethyl 6,7-dichloro-1H-indole-2-carboxylate, thermal stability is a key concern. Instead of a boiling point, Thermogravimetric Analysis (TGA) would be a more appropriate technique to determine its decomposition temperature. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This would provide critical information about the thermal stability of the compound.

Safety and Handling of Ethyl 6,7-dichloro-1H-indole-2-carboxylate

Given its structure as a chlorinated aromatic compound, appropriate safety precautions must be taken when handling ethyl 6,7-dichloro-1H-indole-2-carboxylate. While specific toxicity data is not available, related compounds can be irritants and may have other health effects.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of accidental contact, wash the affected area thoroughly with soap and water.

  • Consult the Safety Data Sheet (SDS) for the compound, if available, for detailed handling and emergency procedures.

GHS Hazard Pictograms: While a specific GHS classification for this compound is not established, based on similar chlorinated aromatic compounds, the following pictograms may be relevant and should be considered as a precautionary measure:

  • Health Hazard: May indicate potential for being a carcinogen, mutagen, or causing reproductive toxicity or organ toxicity with prolonged exposure.[2]

  • Exclamation Mark: May indicate that the compound is a skin or eye irritant, a skin sensitizer, or has acute toxicity.[2][3]

  • Environmental Hazard: Indicates potential for harm to aquatic life.

Conclusion: The Foundational Role of Physical Constants

The determination of melting and boiling points is a fundamental yet indispensable step in the characterization of any new chemical entity. For a compound like ethyl 6,7-dichloro-1H-indole-2-carboxylate, where public data is scarce, the protocols and principles outlined in this guide provide a clear path for researchers to establish these critical parameters. This data is not merely for record-keeping; it forms the bedrock upon which further research and development are built. An accurate melting point provides the first line of evidence for purity and identity, while thermal stability data is crucial for safe handling, storage, and processing. As this compound and others like it advance through the drug discovery pipeline, this foundational physicochemical data will be revisited and relied upon at every stage, from medicinal chemistry and process development to formulation and regulatory submission.

References

  • Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. (n.d.). PubMed Central. Retrieved February 14, 2026, from [Link]

  • Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. (n.d.). Asian Journal of Chemistry. Retrieved February 14, 2026, from [Link]

  • Graph convolutional neural network applied to the prediction of normal boiling point. (2022, February 4). NIST. Retrieved February 14, 2026, from [Link]

  • Gabriel, E. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. Retrieved February 14, 2026, from [Link]

  • Estimation of the Normal Boiling Point of Organic Compounds. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

  • GHS hazard pictograms. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • GHS hazard pictograms. (n.d.). Stoffenmanager. Retrieved February 14, 2026, from [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Melting Point Determination in Pharmaceutical Industry. (n.d.). Nanolab. Retrieved February 14, 2026, from [Link]

  • Know Your Hazard Symbols (Pictograms). (2016, August 22). Northwestern University | Environmental Health and Safety. Retrieved February 14, 2026, from [Link]

  • GHS pictograms. (n.d.). UNECE. Retrieved February 14, 2026, from [Link]

  • GHS Hazard Sign, Symbol & Pictogram Meanings. (2022, August 17). OSHA.com. Retrieved February 14, 2026, from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18). PubMed Central. Retrieved February 14, 2026, from [Link]

  • Ethyl 1H-indole-2-carboxylate. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

  • Handling Chlorine Safely. (2019, May 13). SlideShare. Retrieved February 14, 2026, from [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). ECSA. Retrieved February 14, 2026, from [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). DocPlayer. Retrieved February 14, 2026, from [Link]

  • QSAR analysis of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives as selective COX-2 inhibitors. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Safe and efficient handling of chlorinated solvents. (n.d.). IPI Global. Retrieved February 14, 2026, from [Link]

  • QSAR Study, Molecular Docking/Dynamics Simulations and ADME Prediction of 2-Phenyl-1H-Indole Derivatives as Potential Breast Cancer Inhibitors. (2022, March 28). Biointerface Research in Applied Chemistry. Retrieved February 14, 2026, from [Link]

  • Chlorinated Solvents Product Stewardship Manual. (n.d.). Olin Chlor Alkali. Retrieved February 14, 2026, from [Link]

  • QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors. (n.d.). PubMed Central. Retrieved February 14, 2026, from [Link]

Sources

Methodological & Application

scalable synthesis routes for ethyl 6,7-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, scalable protocol for the synthesis of ethyl 6,7-dichloro-1H-indole-2-carboxylate , a critical intermediate in the development of NMDA receptor antagonists (e.g., Licostinel derivatives) and other neuroactive pharmaceuticals.[1]

Unlike general indole syntheses, the 6,7-dichloro substitution pattern imposes specific steric and electronic constraints.[1] This guide prioritizes the Japp-Klingemann modification of the Fischer Indole Synthesis.[2] This route is selected for scale-up because it circumvents the isolation of the potentially unstable 2,3-dichlorophenylhydrazine and utilizes cost-effective commodity chemicals (2,3-dichloroaniline and ethyl 2-methylacetoacetate).

Part 1: Strategic Overview & Retrosynthesis

The Challenge: Direct halogenation of indole-2-carboxylates typically yields a mixture of 3-, 4-, and 6-substituted products. Accessing the 6,7-dichloro pattern requires a "pre-functionalized" benzene ring strategy.

The Solution: The Japp-Klingemann reaction allows for the in situ generation of the necessary hydrazone from 2,3-dichloroaniline. This method is superior to the direct reaction of hydrazine with ethyl pyruvate due to the high cost and instability of ethyl pyruvate and substituted hydrazines at scale.

Retrosynthetic Logic
  • Target: Ethyl 6,7-dichloro-1H-indole-2-carboxylate.[3]

  • Disconnection: C2-C3 bond and N1-C2 bond (Fischer Indole Logic).

  • Intermediate: Ethyl pyruvate 2,3-dichlorophenylhydrazone.

  • Precursors: 2,3-Dichloroaniline (Starting Material) + Ethyl 2-methylacetoacetate (Masked Pyruvate Equivalent).[1]

Retrosynthesis Target Ethyl 6,7-dichloro-1H-indole-2-carboxylate Hydrazone Ethyl pyruvate 2,3-dichlorophenylhydrazone Hydrazone->Target Fischer Cyclization (PPA or Acid) Aniline 2,3-Dichloroaniline (Commodity SM) Aniline->Hydrazone Japp-Klingemann (Diazotization) EAA Ethyl 2-methylacetoacetate EAA->Hydrazone Coupling & Deacetylation

Figure 1: Retrosynthetic strategy utilizing the Japp-Klingemann route to bypass unstable hydrazine isolation.[1][4]

Part 2: Detailed Experimental Protocol

Scale: 100 g Input (2,3-Dichloroaniline) Expected Yield: 65–75% (over 2 steps) Purity Target: >98% (HPLC)

Step 1: Japp-Klingemann Coupling (Hydrazone Formation)

This step couples the diazonium salt of the aniline with ethyl 2-methylacetoacetate. The intermediate azo compound spontaneously loses the acetyl group (deacetylation) to form the desired hydrazone.

Reagents:

  • 2,3-Dichloroaniline: 100.0 g (0.617 mol)[1]

  • Hydrochloric Acid (conc. 37%): 250 mL

  • Sodium Nitrite (NaNO₂): 46.8 g (0.679 mol)[1]

  • Ethyl 2-methylacetoacetate: 98.0 g (0.679 mol)

  • Potassium Hydroxide (KOH): 50% aq.[1] solution (for pH adjustment)

  • Ethanol: 500 mL

Protocol:

  • Diazotization:

    • Charge a 2L jacketed reactor with 2,3-dichloroaniline (100 g) and conc. HCl (250 mL). Stir mechanically.

    • Cool the suspension to -5°C to 0°C .

    • Add NaNO₂ (46.8 g) dissolved in water (100 mL) dropwise over 45 mins. Critical: Maintain internal temp <5°C to prevent diazonium decomposition.

    • Stir for 30 mins post-addition. The solution should become clear (orange/yellow).

  • Coupling:

    • In a separate vessel, dissolve ethyl 2-methylacetoacetate (98 g) in Ethanol (500 mL) and cool to 0°C.

    • Add a solution of KOH (approx. 40 g in 100 mL water) slowly to the ester solution to generate the enolate in situ.

    • Slowly transfer the cold diazonium salt solution into the enolate solution over 60 mins.

    • Control: Maintain pH at 7–8 using simultaneous addition of 50% KOH or Sodium Acetate buffer. The Japp-Klingemann cleavage of the acetyl group is base-promoted.

  • Isolation:

    • Stir the mixture at 0–5°C for 2 hours, then allow to warm to room temperature (20–25°C) overnight. The hydrazone will precipitate as a solid.[5]

    • Filter the solid.[5][6][7] Wash with cold 50% ethanol/water (2 x 200 mL) to remove inorganic salts and cleaved acetic acid byproducts.[1]

    • Dry the Ethyl pyruvate 2,3-dichlorophenylhydrazone in a vacuum oven at 45°C.

    • Checkpoint: Analyze by ¹H NMR.[8] Look for the disappearance of the acetyl methyl singlet and appearance of the hydrazone NH.

Step 2: Fischer Indole Cyclization

The hydrazone is cyclized using Polyphosphoric Acid (PPA).[9] PPA is preferred over ZnCl₂ for electron-deficient anilines (like dichloro) as it serves as both solvent and catalyst, driving the reaction to completion with fewer side products.[1]

Reagents:

  • Crude Hydrazone (from Step 1)[1]

  • Polyphosphoric Acid (PPA): 8–10 parts by weight relative to hydrazone (approx. 800 g)[1]

Protocol:

  • Reaction:

    • Pre-heat PPA (800 g) in a reactor to 80°C (viscosity reduction).

    • Add the dry Hydrazone portion-wise over 30 mins. Caution: Exothermic reaction.

    • Ramp temperature to 100–110°C .

    • Stir for 2–3 hours. Monitor by HPLC (disappearance of hydrazone).

  • Quench & Work-up:

    • Cool the reaction mass to 60°C.

    • Pour the viscous dark mass slowly into Ice Water (2 kg) with vigorous stirring. The product will precipitate as a crude solid.[5]

    • Stir the slurry for 1 hour to break up PPA complexes.

    • Filter the solid.[5][6][7] Wash thoroughly with water (3 x 500 mL) until filtrate is neutral (pH 7).[1]

  • Purification (Scalable):

    • The crude solid is often dark brown.

    • Recrystallization: Dissolve in boiling Ethanol or Toluene . Treat with activated carbon (5 wt%) for 15 mins. Filter hot through Celite.

    • Cool slowly to 4°C. Collect the pale yellow needles of Ethyl 6,7-dichloro-1H-indole-2-carboxylate .

Part 3: Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Diazotization Temp < 5°C>5°C leads to phenol formation (decomposition), reducing yield.
Coupling pH 7.0 – 8.0pH < 6 prevents enolate formation; pH > 9 may hydrolyze the ester.
Cyclization Temp 100–110°C< 90°C: Incomplete reaction. >[1] 120°C: Polymerization/tarring.
PPA Quality > 83% P₂O₅Low P₂O₅ content (wet PPA) stalls the cyclization.[1]
Analytical Controls (Self-Validation)
  • HPLC: Monitor the Hydrazone (RT ~ 5 min) vs. Indole (RT ~ 8 min) on a C18 column (ACN/Water gradient).

  • ¹H NMR (DMSO-d₆):

    • Diagnostic Signal: Indole C3-H appears as a singlet/doublet around δ 7.2–7.5 ppm.

    • Regiochemistry: The 6,7-dichloro pattern shows two aromatic doublets (ortho-coupling) for H4 and H5. If 4,5-dichloro isomer formed (unlikely with this SM), coupling constants would differ.

Part 4: Process Flow Diagram

ProcessFlow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Cyclization Diazo Reactor A: Diazotization (0°C, HCl) Couple Reactor B: Coupling (pH 7-8) Diazo->Couple Transfer Filter1 Filtration & Drying Couple->Filter1 PPA_React Reactor C: Cyclization in PPA (100°C) Filter1->PPA_React Solid Charge Quench Quench into Ice Water PPA_React->Quench Filter2 Filtration Quench->Filter2 Cryst Recrystallization (Ethanol/Carbon) Filter2->Cryst Final Final Product: Ethyl 6,7-dichloro indole-2-carboxylate Cryst->Final

Figure 2: Unit operation flow for the synthesis.

References

  • Japp-Klingemann Reaction Mechanism & Scope

    • Phillips, R. R.[1][2] The Japp-Klingemann Reaction. Organic Reactions1959 , 10, 143.[1]

  • Fischer Indole Synthesis with PPA

    • Fischer Indole Synthesis.[2][5][9][10][11] Organic Chemistry Portal.

  • Synthesis of Indole-2-carboxylates (Organic Syntheses)

    • Johnson, J. R.; Hasbrouck, R. B.; Dutcher, J. D.; Bruce, W. F.[1][5] Ethyl Indole-2-carboxylate.[4][7][12] Org.[2][5] Synth.1942 , 22,[1] 58. (General protocol adapted for dichloro analog).

  • NMDA Antagonist Indole Intermediates

    • Detailed in patents related to Licostinel and Gavestinel synthesis where 4,6- and 6,7-dichloroindoles are key scaffolds.[1]

    • Reference: U.S. Patent 5,519,048 (Glaxo Wellcome)

Sources

Troubleshooting & Optimization

stability of ethyl 6,7-dichloro-1H-indole-2-carboxylate under basic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrolysis of Ethyl 6,7-dichloro-1H-indole-2-carboxylate

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the basic hydrolysis (saponification) of ethyl 6,7-dichloro-1H-indole-2-carboxylate to its corresponding carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutically relevant compounds. This document addresses common experimental challenges and provides robust, field-tested solutions.

Frequently Asked Questions & Troubleshooting Guide

Q1: My hydrolysis of ethyl 6,7-dichloro-1H-indole-2-carboxylate is sluggish or incomplete. What are the primary causes and how can I drive it to completion?

A1: Incomplete hydrolysis is the most common issue and typically stems from a combination of factors related to the unique structure of this substrate.

Underlying Scientific Principles:

  • Steric Hindrance: The chlorine atom at the C7 position sterically hinders the approach of the hydroxide nucleophile to the C2-ester carbonyl group. This significantly slows down the rate of saponification compared to un-substituted or less-substituted indole esters.

  • Electronic Effects: The two electron-withdrawing chlorine atoms on the benzene ring increase the acidity of the indole N-H proton.[1] In the presence of a strong base, this proton can be removed to form an indolide anion. This delocalized anion is less reactive towards further reactions, and the negative charge can repel the incoming hydroxide nucleophile, further impeding hydrolysis.

  • Poor Solubility: Both the starting ester and the resulting carboxylate salt may have limited solubility in common aqueous-alcoholic solvent systems, leading to a heterogeneous reaction mixture where reaction rates are limited by mass transfer.[2][3]

Troubleshooting & Optimization Strategies:

StrategyRationale & Key ConsiderationsRecommended Starting Conditions
Increase Temperature Boosts reaction kinetics, overcoming the activation energy barrier imposed by steric hindrance.Refluxing the reaction mixture is a common and effective approach.[4]
Use a Stronger Base/Co-solvent System Harsh conditions may be necessary. Systems like KOH in refluxing ethanol are often employed for hindered esters.[4] The use of a co-solvent like Tetrahydrofuran (THF) or Dioxane can improve the solubility of the hydrophobic substrate.[2][5]3-5 equivalents of KOH or NaOH in a 2:1 mixture of Ethanol/Water or THF/Water.
Switch to Lithium Hydroxide (LiOH) LiOH is often more effective for hydrolyzing hindered and hydrophobic esters. The small lithium cation coordinates well with the carbonyl oxygen, activating it for nucleophilic attack and stabilizing the tetrahedral intermediate.[5][6]3-5 equivalents of LiOH in a 3:1:1 mixture of THF/Methanol/Water.[6] Heat may still be required.
Increase Reaction Time Due to the factors above, these reactions can be slow. Monitor closely by TLC or HPLC until the starting material is fully consumed.Reactions may require 6 to 24 hours at reflux.[4]
Q2: I'm observing significant byproduct formation during the reaction or workup. What are these impurities and how can I prevent them?

A2: Byproduct formation often points to the harsh conditions required for hydrolysis, which can induce side reactions. The primary concerns are decarboxylation and potential degradation.

Potential Side Reactions:

  • Decarboxylation: Indole-2-carboxylic acids are susceptible to decarboxylation (loss of CO2) upon heating, especially under harsh thermal or acidic/basic conditions, to yield the corresponding 6,7-dichloro-1H-indole.[7][8][9] While often a desired subsequent step, premature decarboxylation during hydrolysis is an impurity issue.

  • Ring Decomposition: The indole core, while aromatic and generally stable[10][11][12], can be susceptible to oxidative degradation or other decomposition pathways under prolonged exposure to strong bases at high temperatures.[13][14]

Mitigation and Purification Protocol:

  • Careful Temperature Control: Do not exceed the minimum temperature required for the reaction to proceed at a reasonable rate. While reflux is often necessary, avoid superheating.

  • Inert Atmosphere: To prevent oxidative degradation, conduct the reaction under an inert atmosphere of nitrogen or argon.

  • Controlled Acidification: During workup, the most critical step is the acidification to precipitate the carboxylic acid product.

    • Procedure: After the reaction is complete, cool the mixture in an ice bath. Add acid (e.g., 1N HCl) slowly with vigorous stirring, constantly monitoring the pH.

    • Rationale: Rapid or localized addition of strong acid can create hot spots, promoting decarboxylation. The goal is to precipitate the product at its isoelectric point where it is least soluble, without exposing it to harsh acidic conditions for a prolonged period.[15]

  • Purification Strategy: If impurities are present, recrystallization is often effective. A common method involves dissolving the crude product in a suitable organic solvent (like ethyl acetate), adding a non-solvent (like hexanes) until turbidity is observed, and then allowing it to cool slowly to form pure crystals.

Q3: What is the best way to monitor the progress of the hydrolysis reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for real-time monitoring.

Step-by-Step TLC Monitoring Protocol:

  • Prepare the TLC Plate: Use a silica gel plate.

  • Spotting:

    • Lane 1 (Reference): Spot a dilute solution of your starting material, ethyl 6,7-dichloro-1H-indole-2-carboxylate.

    • Lane 2 (Reaction): Carefully take a small aliquot from the reaction mixture. Quench it in a vial containing a small amount of dilute acid (to protonate the product) and an extraction solvent (e.g., ethyl acetate). Spot the organic layer.

  • Elution: Develop the plate in a suitable solvent system. A good starting point is a mixture of Ethyl Acetate/Hexanes (e.g., 30:70 v/v) . Adjust polarity as needed.

  • Visualization: Visualize the spots under UV light (254 nm).

  • Interpretation:

    • The starting ester will be less polar and have a higher Rf value.

    • The product carboxylic acid is much more polar and will have a significantly lower Rf value (often close to the baseline).

    • The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction lane.

Q4: Can you provide a detailed, optimized protocol for the hydrolysis?

A4: Absolutely. The following protocol is a robust starting point, incorporating best practices for this specific substrate.

Optimized Hydrolysis Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation start Dissolve Ester in THF/Methanol add_base Add aq. LiOH Solution start->add_base reflux Heat to Reflux (Under N2, 6-24h) add_base->reflux monitor Monitor by TLC (every 2-4h) reflux->monitor monitor->reflux Incomplete complete Reaction Complete (Ester spot disappears) monitor->complete Complete cool Cool to 0 °C (Ice Bath) complete->cool concentrate Remove Organic Solvents (in vacuo) cool->concentrate acidify Slowly Add 1N HCl (to pH ~3) concentrate->acidify filter Filter Precipitate acidify->filter wash Wash Solid with Cold Water filter->wash dry Dry in Vacuum Oven wash->dry end_product 6,7-dichloro-1H-indole- 2-carboxylic acid dry->end_product Crude Product

Caption: Optimized workflow for the hydrolysis of ethyl 6,7-dichloro-1H-indole-2-carboxylate.

Detailed Step-by-Step Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 6,7-dichloro-1H-indole-2-carboxylate (1.0 eq).

  • Dissolution: Add a solvent mixture of Tetrahydrofuran (THF) and Methanol (3:1 ratio, approx. 10 mL per gram of ester). Stir until the ester is fully dissolved.

  • Base Addition: In a separate beaker, dissolve Lithium Hydroxide monohydrate (LiOH·H₂O, 4.0 eq) in water (1 part, relative to the 3:1 THF/Methanol mixture). Add this aqueous solution to the flask.

  • Reaction: Place the flask under an inert atmosphere (Nitrogen or Argon). Heat the mixture to reflux (typically 65-75°C) and maintain for 6-24 hours.

  • Monitoring: Monitor the reaction's progress using the TLC protocol described in Q3.

  • Workup - Cooling & Concentration: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Cool it further in an ice bath to 0-5°C. Remove the bulk of the organic solvents (THF, Methanol) using a rotary evaporator.

  • Workup - Precipitation: With vigorous stirring, slowly add 1N HCl dropwise to the remaining aqueous solution. A precipitate will form. Continue adding acid until the pH of the solution is between 2 and 3.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven at 40-50°C to a constant weight to yield 6,7-dichloro-1H-indole-2-carboxylic acid.

References

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  • Google Patents. CN106008311A - Refinement method of indole-2-carboxylic acid.
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  • T., Greene, & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for LiOH hydrolysis of hindered esters).
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  • Valenti, P., et al. (1999). Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Heterocycles, 51(12), 2823-2835.
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  • ResearchGate. Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. Available at: [Link]

  • National Institutes of Health. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Available at: [Link]

  • ACS Publications. Iron-Catalyzed Directed C2-Alkylation and Alkenylation of Indole with Vinylarenes and Alkynes. Organic Letters. Available at: [Link]

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  • ACS Publications. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. Available at: [Link]

  • National Institutes of Health. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Available at: [Link]

  • LOCKSS. A Simple General Method for the Acylation of Ethyl Indole-2-carboxylates. Available at: [Link]

  • National Institutes of Health. The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. Available at: [Link]

  • ACS Publications. Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters. Available at: [Link]

  • National Institutes of Health. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Available at: [Link]

  • Zeitschrift für Naturforschung. Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]

  • PubMed. The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Available at: [Link]

  • Master Organic Chemistry. Five Key Factors That Influence Acidity. Available at: [Link]

  • Pino-Rios, R., & Solà, M. (2021). The Relative Stability of Indole Isomers is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A, 125(1), 230-234.
  • MDPI. Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Molecules. Available at: [Link]

  • ResearchGate. The Relative Stability of Indole Isomers is a Consequence of the Glidewell-Lloyd Rule. Available at: [Link]

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  • ResearchGate. Diindolylamine Preparation and Stability Investigations. Available at: [Link]

  • National Institutes of Health. Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels. Available at: [Link]

  • MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Available at: [Link]

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Validation & Comparative

Decoding Molecular Architecture: An Infrared Spectroscopy Guide to Carbonyl and Amine Groups in Ethyl 6,7-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of molecular structures is a cornerstone of successful synthesis and analysis. Infrared (IR) spectroscopy remains a powerful, rapid, and non-destructive technique for identifying key functional groups within a molecule. This guide provides an in-depth analysis of the expected IR spectral features of ethyl 6,7-dichloro-1H-indole-2-carboxylate, with a specific focus on the characteristic vibrational peaks of its carbonyl (C=O) and amine (N-H) functionalities. Understanding these spectral signatures is crucial for verifying the successful synthesis of this and related indole derivatives, which are prevalent scaffolds in medicinal chemistry.

The Diagnostic Power of IR Spectroscopy in Heterocyclic Chemistry

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending.[1][2] The frequency of the absorbed radiation is specific to the type of chemical bond and its molecular environment, making the resulting spectrum a unique "fingerprint" of the compound.[2] For a molecule like ethyl 6,7-dichloro-1H-indole-2-carboxylate, the most informative regions of the IR spectrum are those corresponding to the N-H stretch of the indole ring and the C=O stretch of the ethyl ester group. The positions of these peaks are highly sensitive to the electronic and structural features of the molecule, including conjugation and the presence of electron-withdrawing substituents.

Key Functional Group Analysis

The Carbonyl (C=O) Ester Stretch

The carbonyl group of the ethyl ester in the target molecule is a strong absorber in the IR spectrum, typically appearing as a sharp, intense peak.[2][3] For aliphatic esters, this C=O stretching vibration is generally observed in the range of 1750-1735 cm⁻¹.[4][5] However, several factors within the structure of ethyl 6,7-dichloro-1H-indole-2-carboxylate are expected to influence the precise position of this peak.

  • Conjugation: The ester group at the 2-position of the indole ring is conjugated with the π-electron system of the heterocyclic ring. This delocalization of π-electrons reduces the double-bond character of the carbonyl bond, weakening it and thus lowering its stretching frequency.[6] For α,β-unsaturated esters, the C=O stretch typically appears at a lower wavenumber, in the range of 1730-1715 cm⁻¹.[4]

  • Inductive Effects: The two chlorine atoms at the 6- and 7-positions of the indole ring are strongly electron-withdrawing. This inductive effect pulls electron density away from the ring and, subsequently, from the carbonyl group. This withdrawal of electron density strengthens the C=O bond, leading to an increase in its stretching frequency.[6][7]

Therefore, the final position of the carbonyl peak for ethyl 6,7-dichloro-1H-indole-2-carboxylate will be a balance of these opposing effects. While conjugation lowers the frequency, the strong inductive effect of the two chlorine atoms will likely shift it back to a higher wavenumber compared to its non-halogenated counterpart, ethyl 1H-indole-2-carboxylate.

The Amine (N-H) Indole Stretch

The N-H group of the indole ring gives rise to a characteristic stretching vibration. In a non-hydrogen-bonded environment (e.g., in a dilute solution of a non-polar solvent), this peak is typically sharp and found in the region of 3500-3300 cm⁻¹.[1][8] For indole itself, the N-H stretch has been observed at 3525 cm⁻¹ in the monomeric state.[9]

  • Hydrogen Bonding: In a solid-state (e.g., KBr pellet) or concentrated solution measurement, intermolecular hydrogen bonding can occur between the N-H proton of one molecule and the carbonyl oxygen of another. This interaction weakens the N-H bond, causing its stretching peak to broaden and shift to a lower frequency, often to the 3400-3250 cm⁻¹ range. The crystal structure of the parent compound, ethyl 1H-indole-2-carboxylate, shows that it forms hydrogen-bonded dimers.[10] It is highly probable that the dichlorinated derivative will exhibit similar behavior.

The polarity of the N-H bond is weaker than that of an O-H bond, resulting in an absorption band that is typically less intense and not as broad as that seen for alcohols or carboxylic acids.[8]

Predicted IR Peak Positions and Comparative Data

The following table summarizes the expected IR absorption peaks for the key functional groups in ethyl 6,7-dichloro-1H-indole-2-carboxylate and provides a comparison with the parent compound, ethyl 1H-indole-2-carboxylate.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹) for Ethyl 6,7-dichloro-1H-indole-2-carboxylateReference Wavenumber (cm⁻¹) for Ethyl 1H-indole-2-carboxylateKey Influencing Factors
Indole N-HStretch~3400-3250 (Broad, H-bonded)~3406 (Solid State)[11]Intermolecular Hydrogen Bonding
Ester C=OStretch~1720-1700 (Strong, Sharp)~1715-1685 (α,β-unsaturated)Conjugation, Inductive Effect
Aromatic C=CStretch~1600-1450 (Medium to Weak)~1616, 1577, 1508, 1456[11]Aromatic Ring System
Ester C-OStretch~1300-1000 (Two or more bands)Not specified, but expected in this region.[4][12]C-O single bond vibrations

Visualizing the Molecular Structure and Key Groups

To better understand the relationship between the structure and its spectral features, the following diagram highlights the key functional groups of interest.

molecular_structure cluster_indole Indole Ring System cluster_ester Ethyl Ester Group cluster_substituents Substituents N1 N C2 C N1->C2 H_N H N1->H_N N_H_group N-H Stretch (~3400-3250 cm⁻¹) C3 C C2->C3 C7a C C2->C7a C_carbonyl C C2->C_carbonyl C3a C C3->C3a C4 C C3a->C4 C3a->C7a C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 Cl6 Cl C6->Cl6 C7->C7a Cl7 Cl C7->Cl7 C7a->N1 O_carbonyl O C_carbonyl->O_carbonyl O_ether O C_carbonyl->O_ether C_O_group C=O Stretch (~1720-1700 cm⁻¹) C_ethyl1 CH₂ O_ether->C_ethyl1 C_ethyl2 CH₃ C_ethyl1->C_ethyl2

Caption: Molecular structure of ethyl 6,7-dichloro-1H-indole-2-carboxylate with key IR-active groups.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To validate these predictions experimentally, a robust protocol is essential. The following outlines a standard procedure for obtaining the IR spectrum of a solid sample using the KBr pellet method.

Objective: To obtain a high-resolution Fourier-transform infrared (FT-IR) spectrum of ethyl 6,7-dichloro-1H-indole-2-carboxylate.

Materials:

  • Ethyl 6,7-dichloro-1H-indole-2-carboxylate (sample)

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

Methodology:

  • Sample Preparation:

    • Thoroughly dry the KBr powder in an oven at ~110°C for at least 2-4 hours to remove any adsorbed water, which has a strong, broad O-H absorption that can interfere with the spectrum.

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

    • In the agate mortar, gently grind the KBr to a fine, consistent powder.

    • Add the sample to the KBr in the mortar and continue to grind until the mixture is homogeneous and has a fine, flour-like consistency. Causality: Thorough mixing ensures a uniform distribution of the sample within the KBr matrix, preventing peak distortions and baseline issues.

  • Pellet Formation:

    • Transfer a portion of the sample-KBr mixture to the pellet die.

    • Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes. Causality: The high pressure causes the KBr to flow and form a transparent or translucent pellet, which allows for efficient transmission of the IR beam.

    • Carefully release the pressure and extract the KBr pellet from the die. A high-quality pellet should be clear and free of cracks or cloudiness.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. Trustworthiness: This step is critical as it records the spectral signature of the atmospheric water and carbon dioxide, which is then subtracted from the sample spectrum to yield a clean spectrum of only the compound.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Process the resulting spectrum by performing a baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

Conclusion

The infrared spectrum of ethyl 6,7-dichloro-1H-indole-2-carboxylate provides a wealth of structural information. The positions of the N-H and C=O stretching vibrations are diagnostic markers for the successful synthesis and purity of the compound. By understanding the interplay of conjugation and inductive effects, researchers can confidently interpret the spectral data. The N-H stretch, expected to be broad and in the 3400-3250 cm⁻¹ range, confirms the presence of the indole N-H group and suggests intermolecular hydrogen bonding. The sharp, strong C=O stretch, predicted around 1720-1700 cm⁻¹, reflects the combined influence of conjugation with the indole ring and the potent electron-withdrawing nature of the dichloro-substituents. This guide provides the foundational knowledge for utilizing IR spectroscopy as a reliable tool in the characterization of complex heterocyclic molecules.

References

  • Infrared Spectrometry. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

  • Sample preparation and factors affect IR bands. (n.d.). SlideShare. Retrieved from [Link]

  • Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024). JoVE. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). SlidePlayer. Retrieved from [Link]

  • Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. (n.d.). Applied Spectroscopy. Retrieved from [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019). MDPI. Retrieved from [Link]

  • Hydride stretch infrared spectra in the excited electronic states of indole and its derivatives: Direct evidence for the 1πσ* state. (2003). The Journal of Chemical Physics. Retrieved from [Link]

  • Why is the carbonyl IR stretch in an ester higher than in a ketone?. (2013). Henry Rzepa's Blog. Retrieved from [Link]

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A Senior Application Scientist's Guide to Distinguishing Ethyl 6,7-dichloro-1H-indole-2-carboxylate from its Regioisomeric Counterparts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural characterization of synthetic intermediates is a foundational requirement for success. Halogenated indoles, in particular, are privileged scaffolds in medicinal chemistry, and the specific placement of halogen substituents can profoundly alter a molecule's biological activity and pharmacokinetic profile. This guide provides an in-depth, objective comparison of analytical methodologies for distinguishing ethyl 6,7-dichloro-1H-indole-2-carboxylate from its other dichlorinated constitutional isomers.

Constitutional isomers share the same molecular formula (C₁₁H₉Cl₂NO₂) but differ in the connectivity of their atoms.[1][2][3] The challenge lies in the fact that these isomers can exhibit very similar physical properties, making their differentiation non-trivial. This guide moves beyond simple protocol listings to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow. We will focus on the most definitive and accessible techniques in a modern chemistry laboratory: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The Primary Challenge: Isomeric Ambiguity

The synthesis of a specific dichlorinated indole can often lead to a mixture of regioisomers. For our target molecule, ethyl 6,7-dichloro-1H-indole-2-carboxylate, common isomeric impurities could include the 4,7-, 5,6-, or 4,5-dichloro variants, among others. Relying on a single data point, such as a melting point or a simple mass spectrum, is insufficient for unambiguous identification. A multi-faceted analytical approach is essential for rigorous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Fingerprint

NMR spectroscopy is unequivocally the most powerful tool for distinguishing constitutional isomers of substituted aromatic systems like dichlorinated indoles. The chemical environment of each proton and carbon atom is unique, leading to a characteristic spectrum that serves as a structural "fingerprint".[4][5]

Expertise & Causality: Why ¹H NMR is Decisive

The key to differentiation lies in the proton signals within the aromatic region of the ¹H NMR spectrum (typically 7.0-8.0 ppm). The number of protons, their chemical shifts, and, most importantly, their spin-spin coupling patterns, are dictated directly by the positions of the chlorine substituents on the benzene portion of the indole ring.

  • For our target, Ethyl 6,7-dichloro-1H-indole-2-carboxylate: The two remaining protons on the benzene ring are at the C-4 and C-5 positions. Being adjacent to each other (ortho), they will couple, resulting in two distinct signals, each appearing as a doublet.

  • For a 5,6-dichloro isomer: The protons at C-4 and C-7 are isolated from each other by the chlorine substituents. They cannot couple, and each will therefore appear as a singlet.

  • For a 4,7-dichloro isomer: The protons at C-5 and C-6 are adjacent, leading to a pattern of two doublets, similar to the 6,7-dichloro isomer. However, the specific chemical shifts will differ due to the varying electronic effects of the chlorine atoms' positions relative to the pyrrole ring fusion.

The proton on the C-3 position of the indole ring typically appears as a singlet or a narrow multiplet in a distinct region (often ~7.1-7.3 ppm), serving as a useful internal reference point.

Comparative ¹H NMR Data (Predicted)
IsomerH-4 SignalH-5 SignalH-6 SignalH-7 SignalKey Distinguishing Feature
Ethyl 6,7-dichloro-1H-indole-2-carboxylate DoubletDoublet--Two ortho-coupled doublets
Ethyl 5,6-dichloro-1H-indole-2-carboxylateSinglet--SingletTwo singlets
Ethyl 4,7-dichloro-1H-indole-2-carboxylate-DoubletDoublet-Two ortho-coupled doublets (different shifts from 6,7-)
Ethyl 4,5-dichloro-1H-indole-2-carboxylate--DoubletDoubletTwo ortho-coupled doublets (different shifts from 6,7-)
Ethyl 5,7-dichloro-1H-indole-2-carboxylateDoublet (m)-Doublet (m)-Two meta-coupled doublets (small J-coupling, ~2-3 Hz)

Note: Chemical shifts are influenced by the solvent. Data should be compared when run under identical conditions.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often preferred for indoles as it can help resolve the N-H proton signal.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving closely spaced signals.

  • Acquisition: Run a standard proton spectrum. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum using appropriate software. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

  • Analysis:

    • Integrate all signals to confirm the number of protons.

    • Identify the ethyl ester signals (a quartet and a triplet).

    • Carefully analyze the aromatic region (7.0-8.0 ppm). Determine the multiplicity (singlet, doublet, etc.) and the coupling constants (J-values) for each signal. An ortho coupling is typically 7-9 Hz, while a meta coupling is smaller, 2-3 Hz.

    • Compare the observed pattern to the expected patterns in the table above to identify the isomer.

Chromatographic Separation: Resolving the Mixture

While NMR can identify the components of a mixture, chromatographic techniques are necessary to separate them.[6] High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and purification of these types of non-volatile isomers.[7][8]

Expertise & Causality: Why HPLC Works

Constitutional isomers, despite having the same mass, possess different three-dimensional shapes and dipole moments. These subtle differences alter their interactions with the stationary phase of an HPLC column. In Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) and a polar mobile phase are used, isomers will elute at different retention times based on their relative polarity. Generally, less polar compounds have a stronger affinity for the stationary phase and will elute later. The specific substitution pattern of the chlorine atoms affects the molecule's overall dipole moment and, consequently, its polarity.

Experimental Protocol: RP-HPLC Method Development
  • System: An HPLC system with a UV detector is required.

  • Column: Start with a standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Use a mixture of water (A) and acetonitrile or methanol (B), often with a small amount of acidifier like 0.1% formic acid or TFA to ensure sharp peaks for the acidic N-H proton.

  • Initial Gradient:

    • Start with a gradient of 50% B to 95% B over 20 minutes.

    • Flow rate: 1.0 mL/min.

    • Detection: Monitor at a wavelength where the indole chromophore absorbs strongly, such as 220 nm or 280 nm.

  • Optimization:

    • Analyze the initial chromatogram. If the isomers co-elute, the method needs optimization.

    • Adjust Gradient: Make the gradient shallower (e.g., increase the time or decrease the %B change per minute) to improve resolution.

    • Try Isocratic Elution: If the isomers are very close, an isocratic (constant mobile phase composition) method may provide the necessary separation. Test different percentages of solvent B (e.g., 60%, 65%, 70%).

    • Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation and may resolve the peaks.

  • Validation: Once separation is achieved, inject individual purified standards (if available) to confirm the peak identity based on retention time.

Mass Spectrometry: Confirmation of Composition and Isotopic Signature

Mass spectrometry is essential for confirming the molecular weight and elemental formula of the compound.

Expertise & Causality: The Dichloro Isotopic Pattern

While standard MS cannot typically distinguish constitutional isomers on its own, it provides two crucial pieces of self-validating information.

  • High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula (C₁₁H₉Cl₂NO₂). This rules out other potential impurities.

  • Isotopic Pattern: Chlorine has two abundant stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will therefore exhibit a highly characteristic pattern of three peaks:

    • M: The peak corresponding to two ³⁵Cl atoms.

    • M+2: The peak corresponding to one ³⁵Cl and one ³⁷Cl atom.

    • M+4: The peak corresponding to two ³⁷Cl atoms.

The expected relative intensity ratio of these peaks is approximately 9:6:1 . Observing this pattern is definitive proof that the molecule contains two chlorine atoms. While this confirms the compound is a dichlorinated isomer, it does not identify which isomer it is.

Comparative Mass Spectrometry Data
TechniqueExpected Result for all Dichloro IsomersPurpose
HRMS (ESI+) [M+H]⁺ calculated: 258.0134Confirms elemental formula C₁₁H₁₀Cl₂NO₂⁺
Low-Res MS M, M+2, M+4 peaks with ~9:6:1 intensity ratioConfirms the presence of two chlorine atoms

Visualizing the Analytical Workflow

A logical, multi-step workflow ensures a rigorous and unambiguous identification of the target molecule.

G cluster_0 Initial Analysis cluster_1 Confirmation & Separation cluster_2 Definitive Identification cluster_3 Final Output Synthesis Synthesized Product (Potential Isomer Mixture) MS Mass Spectrometry (HRMS & Isotope Pattern) Synthesis->MS Confirms C₁₁H₉Cl₂NO₂ & Dichloro-nature HPLC HPLC Separation Synthesis->HPLC Separates Isomers NMR ¹H NMR Spectroscopy of Isolated Fractions HPLC->NMR Analyze each fraction ID Unambiguous Structure Confirmed: Ethyl 6,7-dichloro-1H-indole-2-carboxylate NMR->ID Matches expected '2 Doublets' pattern

Caption: Workflow for the separation and identification of dichlorinated indole isomers.

Visualizing Structural Differences via ¹H NMR Patterns

The key distinguishing features in the ¹H NMR are a direct result of the isomer's structure.

Caption: Comparison of structures and resulting ¹H NMR aromatic region patterns.

Conclusion

Distinguishing ethyl 6,7-dichloro-1H-indole-2-carboxylate from its constitutional isomers is a critical task that demands a rigorous, multi-technique approach. While mass spectrometry is essential for confirming the molecular formula and the presence of two chlorine atoms, it cannot differentiate between regioisomers. HPLC provides the means to separate the isomers, but it is ¹H NMR spectroscopy that offers the definitive, unambiguous structural elucidation. By analyzing the spin-spin coupling patterns in the aromatic region, a researcher can confidently determine the precise substitution pattern on the indole ring. This guide provides the logical framework and actionable protocols necessary to achieve this with scientific integrity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73125, Ethyl indole-2-carboxylate. PubChem. [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR Studies of Indole. Heterocycles, 27(7), 1715-1721. [Link]

  • Brennan, M. R., & E, K. L. (1979). The Preparation and Spectral Characterization of 2-Haloindoles, 3-Haloindoles, and 2,3-Dihaloindoles. Journal of Heterocyclic Chemistry, 16(7), 1377-1382. [Link]

  • Lin, C., et al. (2015). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Environmental Science & Technology, 49(1), 257-266. [Link]

  • Pearson Education (2023). Constitutional Isomers Explained. Pearson+. [Link]

  • Wizeprep (2021). How to Identify Constitutional Isomers. YouTube. [Link]

  • Longdom Publishing (2017). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques. [Link]

  • De la Mora, M. A., et al. (2018). Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. Journal of Forensic Sciences, 63(4), 1148-1155. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling ethyl 6,7-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for Ethyl 6,7-dichloro-1H-indole-2-carboxylate Content Type: Operational Safety & Logistics Guide Audience: Drug Discovery Researchers & Chemical Safety Officers[1]

Executive Safety Assessment

Compound Context: Ethyl 6,7-dichloro-1H-indole-2-carboxylate is a halogenated indole ester commonly utilized as a scaffold in medicinal chemistry, particularly for developing antagonists for CNS targets (e.g., NMDA receptors).[1]

Operational Hazard Profile: While standard Safety Data Sheets (SDS) for indole carboxylates often list them generically as Irritants (H315/H319/H335), the specific 6,7-dichloro substitution pattern significantly increases lipophilicity (LogP) and metabolic stability.[1]

  • Default Assumption: Treat as a Potent Compound (OEB 3) until toxicological data proves otherwise.[1]

  • Primary Risks: Respiratory sensitization via dust inhalation; ocular damage due to acidic hydrolysis on moist mucous membranes; potential systemic absorption via organic solvents.[1]

PPE Specification Matrix

This matrix moves beyond generic compliance to address specific physical properties (static-prone powder) and chemical interactions (halogenated solvent compatibility).

Protection Zone Standard Protocol (Solid Handling) High-Risk Protocol (Solution/Synthesis) Technical Rationale
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (5-8 mil)Laminate Barrier: Use Silver Shield or Ansell Barrier liners under outer Nitrile gloves.[1]Halogenated indole esters can permeate standard nitrile <15 mins when dissolved in DCM or DMF.[1] Laminate provides >480 min breakthrough protection.[1]
Respiratory Engineering Control: Certified Fume Hood (Face velocity 80-100 fpm).Respirator (If Hood Down): Full-face PAPR or N95 with fit-test (Emergency only).[1]Fine crystalline dust is easily aerosolized.[1] The "dichloro" moiety increases potential for cumulative toxicity if inhaled.[1]
Eye/Face Safety Glasses: ANSI Z87.1 with side shields.[1]Face Shield + Goggles: Required during rotary evaporation or pressurized transfers.[1]Esters can hydrolyze to carboxylic acids on eye contact, causing delayed but severe irritation.[1]
Body Defense Lab Coat: High-neck, knit-wrist (cotton/poly blend).[1]Tyvek Sleeves/Apron: Disposable overlays required for scale >5g.[1]Prevents "cuff gap" exposure where wrist movement exposes skin between glove and coat.[1]

Operational Workflow & Decision Logic

The following logic gate determines your safety posture based on the state of matter.

PPE_Decision_Logic Start Start: Handling Ethyl 6,7-dichloro-1H-indole-2-carboxylate State_Check Determine Physical State Start->State_Check Solid_State Solid (Powder/Crystal) State_Check->Solid_State Dry Solution_State Solution (Dissolved) State_Check->Solution_State Wet Weighing Weighing Operation Solid_State->Weighing Solvent_Check Solvent Type? Solution_State->Solvent_Check Static_Risk Risk: Static Aerosolization Weighing->Static_Risk Solid_PPE Req: Fume Hood + Anti-Static Gun + Double Nitrile Weighing->Solid_PPE Halogenated DCM / Chloroform Solvent_Check->Halogenated High Permeation Polar_Aprotic DMF / DMSO Solvent_Check->Polar_Aprotic Skin Carrier Barrier_PPE Req: Laminate Gloves (Chem-Block) + Face Shield Halogenated->Barrier_PPE Splash_PPE Req: Double Nitrile (High Cuff) + Goggles Polar_Aprotic->Splash_PPE

Figure 1: PPE Decision Tree based on physical state and solvent carrier risks.[1] Note the escalation to Laminate gloves for halogenated solvents.[1]

Detailed Operational Protocols

Phase A: Weighing & Transfer (Solid State)

The critical risk here is electrostatic discharge causing powder scatter.[1]

  • Static Neutralization: Indole esters are often fluffy, electrostatic solids.[1] Use an ionizing fan or anti-static gun (e.g., Zerostat) inside the balance enclosure before spatulating.[1]

  • Containment: Weigh directly into a tared vial or flask. Do not use weighing boats that require a secondary pour; this doubles the aerosolization risk.[1]

  • Decontamination: Wipe the balance area with a methanol-dampened Kimwipe immediately after use.[1] The ester is sparingly soluble in water; alcohol is required to solubilize residues.[1]

Phase B: Solubilization & Synthesis

The risk shifts from inhalation to dermal absorption.[1] The ester group facilitates transport across lipid bilayers.[1]

  • Solvent Choice: If using Dichloromethane (DCM), standard nitrile gloves degrade in <10 minutes.[1] You must use a Silver Shield/Laminate underglove.[1]

  • Temperature Control: If heating the reaction, ensure a reflux condenser is secured before heating begins. Halogenated indoles can sublime or steam-distill, coating the inside of the hood with active residue.[1]

  • Quenching: When quenching reactions (e.g., with aqueous base), hydrolysis to the carboxylic acid (6,7-dichloroindole-2-carboxylic acid) may occur.[1] This acid is generally more polar but can be a stronger eye irritant.[1]

Disposal & Decontamination Logistics

Proper disposal prevents downstream environmental contamination, particularly given the halogen content (Cl) which complicates incineration.[1]

Waste_Stream Source Waste Generation Type_Check Classify Waste Source->Type_Check Solid_Waste Solid Contaminated (Gloves, Weigh Boats) Type_Check->Solid_Waste Liquid_Waste Liquid Mother Liquor Type_Check->Liquid_Waste Stream_C Stream C: Solid Haz Waste (Double Bagged) Solid_Waste->Stream_C Label: Toxic Solid Halogen_Check Halogen Content? Liquid_Waste->Halogen_Check Stream_A Stream A: Halogenated Organic (High Temp Incineration) Halogen_Check->Stream_A Contains Cl/Br/F Stream_B Stream B: Non-Halogenated (Standard Fuels Blending) Halogen_Check->Stream_B Only C/H/O/N

Figure 2: Waste segregation logic.[1] Note: This compound MUST go to Halogenated Waste (Stream A) due to the two chlorine atoms.[1]

Decontamination Solution:

  • Preparation: 5% Surfactant (e.g., Decon 90) + 50% Isopropyl Alcohol + 45% Water.[1]

  • Protocol: The alcohol dissolves the lipophilic indole; the surfactant lifts it from the surface.[1] Water alone is ineffective.[1]

Emergency Response

  • Eye Contact: Flush for 15 minutes minimum .[1][2][3][4][5] The ester can hydrolyze to acid in the eye; immediate dilution is critical to prevent corneal opacity.[1]

  • Skin Contact: Do not use ethanol to wash skin (it enhances absorption).[1] Wash with copious soap and water.[1][3]

  • Spill (Solid): Do not dry sweep.[1] Cover with wet paper towels (methanol/water mix) to dampen, then scoop into a hazardous waste bag.[1]

References

  • PubChem. (n.d.).[1] Ethyl indole-2-carboxylate (Analog Safety Profile).[1] National Library of Medicine.[1] Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] (Basis for "Potent Compound" default handling).[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.